1-(3-chlorophenyl)-N-(2,6-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-N-(2,6-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-(2,6-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acids or esters.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amine derivatives and carboxylic acid chlorides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts, high-throughput screening, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorophenyl)-N-(2,6-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-N-(2,6-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(2,6-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-(3-chlorophenyl)-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide
- 1-(3-chlorophenyl)-N-(2,6-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-thiol
Uniqueness: 1-(3-chlorophenyl)-N-(2,6-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and difluorophenyl groups
Properties
Molecular Formula |
C16H11ClF2N4O |
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Molecular Weight |
348.73 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(2,6-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H11ClF2N4O/c1-9-20-15(22-23(9)11-5-2-4-10(17)8-11)16(24)21-14-12(18)6-3-7-13(14)19/h2-8H,1H3,(H,21,24) |
InChI Key |
OYXWMZJKOWFTPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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